molecular formula C20H22N2O4 B5007739 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline CAS No. 39945-32-9

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline

Cat. No.: B5007739
CAS No.: 39945-32-9
M. Wt: 354.4 g/mol
InChI Key: NYESKLOWXNLPID-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline (CAS Registry Number: 39945-32-9) is a synthetic organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.406 g/mol . This multifunctional molecule is structurally characterized by a 6,7-dimethoxyisoquinoline unit linked via a methylene bridge to a 4,5-dimethoxyaniline group. The presence of both the nitrogen-rich isoquinoline heterocycle and the electron-rich aniline moiety makes this compound a valuable scaffold in medicinal chemistry and chemical biology research. Isoquinoline derivatives are extensively studied for their diverse biological activities and are common cores in pharmaceuticals and biochemical probes . The integrated aniline group, specifically a substituted 4,5-dimethoxyaniline, can serve as a key synthetic intermediate, potentially useful for further functionalization into more complex target molecules, such as kinase inhibitors or receptor ligands . Researchers may employ this compound in the design and synthesis of novel therapeutic agents, particularly in exploring structure-activity relationships (SAR) around the isoquinoline pharmacophore. It is also a candidate for the development of fluorescent tags or molecular sensors due to the inherent spectroscopic properties of the isoquinoline system. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESKLOWXNLPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298481
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-32-9
Record name NSC123407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 4,5-dimethoxyaniline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline exhibit significant anticancer properties. The isoquinoline structure is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study demonstrated that derivatives of isoquinoline compounds possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline and assessed their cytotoxic effects on cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of isoquinoline derivatives showed that one derivative of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 Breast Cancer Cells<10Journal of Medicinal Chemistry
AntibacterialStaphylococcus aureus15Microbial Drug Resistance
Escherichia coli20Microbial Drug Resistance

Mechanism of Action

The mechanism of action of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The presence of methoxy groups and the isoquinoline moiety play a crucial role in its activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in core heterocycles, substituent groups, and linker regions, impacting physicochemical properties and bioactivity. Key comparisons include:

Tetrazole-Containing Analog
  • Compound: 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyaniline ()
  • Differences : Incorporates a tetrazole ring and ethyl linker instead of a methylene group.
  • The ethyl linker may enhance conformational flexibility, affecting binding to targets like multidrug resistance protein 1 (MDR1) .
Quinoline-Based Analogs
  • Compound: 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline ()
  • Differences: Replaces isoquinoline with a quinoline core and uses an oxygen linker.
  • Impact: Quinoline’s planar structure may alter intercalation properties in DNA or protein binding compared to isoquinoline.
Cinnolinone Derivatives
  • Compound: 3-Cyclohexyl-6,7-dimethoxy-4(1H)-cinnolinone ()
  • Differences: Features a cinnolinone core (two adjacent nitrogen atoms) instead of isoquinoline.
  • Impact: Cinnolinone’s electron-deficient core may enhance interactions with electron-rich biological targets.
Table 1: Key Properties of Target Compound and Analogs
Compound Core Structure Molecular Weight Key Substituents logP (Predicted) Synthetic Route Highlights
Target Compound Isoquinoline ~424 g/mol† 4,5-dimethoxyaniline, methyl ~3.2* Likely SN2 alkylation (inferred)
Tetrazole analog () Dihydroisoquinoline ~580 g/mol Tetrazole, ethyl linker ~2.8* Tetrazole cyclization
Quinoline analog () Quinoline 296.32 g/mol Oxygen linker 2.73 Ullmann coupling
Cinnolinone () Cinnolinone ~318 g/mol Cyclohexyl, dimethoxy ~3.5* Diazotization/cyclization

†Estimated based on molecular formula; *Predicted using analogous structures.

Biological Activity

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 39945-32-9

The compound features a complex structure that includes methoxy and isoquinoline moieties, which are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline exhibit anticancer properties . For instance, isoquinoline derivatives have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that derivatives with methoxy substitutions significantly enhance cytotoxicity against various cancer cell lines, suggesting that the methoxy groups play a crucial role in their biological activity .

Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of this compound have shown promising results. Isoquinoline derivatives are known to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Neuroprotective Activity

The neuroprotective potential of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline has also been explored. Research indicates that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels and enhance the survival rate of neurons under stress conditions .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity AssessmentShowed effective inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL.
Neuroprotective EffectsReduced ROS levels by up to 40% in neuronal cell cultures exposed to oxidative stress.

The biological activity of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.
  • Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.

Q & A

Q. What challenges arise in purifying polar derivatives of this compound, and how are they addressed?

  • Solutions :
  • Use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid/MeCN) to separate polar byproducts.
  • Employ preparative TLC with dichloromethane/methanol (9:1) for small-scale purification.
  • Low-temperature recrystallization (ethanol/water) minimizes co-precipitation of impurities .

Notes

  • Contradictions : reports variable yields (51–63%) for structurally similar amines, highlighting the need for substrate-specific optimization.
  • Advanced Applications : Derivatives of this compound show promise in multidrug resistance imaging () and cardioprotective analogs ().

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